Deloxolone Deloxolone Deloxolone can be used to treat and prevent inflammatory, ischemic and proliferative diseases.
Brand Name: Vulcanchem
CAS No.: 68635-50-7
VCID: VC0006939
InChI: InChI=1S/C34H52O6/c1-29(2)23-12-15-34(7)24(32(23,5)14-13-25(29)40-27(37)11-10-26(35)36)9-8-21-22-20-31(4,28(38)39)17-16-30(22,3)18-19-33(21,34)6/h9,21-23,25H,8,10-20H2,1-7H3,(H,35,36)(H,38,39)/t21-,22+,23+,25+,30-,31+,32+,33-,34-/m1/s1
SMILES: CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C
Molecular Formula: C34H52O6
Molecular Weight: 556.8 g/mol

Deloxolone

CAS No.: 68635-50-7

Cat. No.: VC0006939

Molecular Formula: C34H52O6

Molecular Weight: 556.8 g/mol

* For research use only. Not for human or veterinary use.

Deloxolone - 68635-50-7

CAS No. 68635-50-7
Molecular Formula C34H52O6
Molecular Weight 556.8 g/mol
IUPAC Name (2S,4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14,14a,14b-tetradecahydropicene-2-carboxylic acid
Standard InChI InChI=1S/C34H52O6/c1-29(2)23-12-15-34(7)24(32(23,5)14-13-25(29)40-27(37)11-10-26(35)36)9-8-21-22-20-31(4,28(38)39)17-16-30(22,3)18-19-33(21,34)6/h9,21-23,25H,8,10-20H2,1-7H3,(H,35,36)(H,38,39)/t21-,22+,23+,25+,30-,31+,32+,33-,34-/m1/s1
Standard InChI Key VRFVGZRKFFTPCG-KYHPDETOSA-N
Isomeric SMILES C[C@]12CC[C@](C[C@H]1[C@H]3CC=C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O
SMILES CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C
Canonical SMILES CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C

Chemical and Structural Properties of Deloxolone

Deloxolone is a synthetic steroid derivative with a molecular formula of C~34~H~52~O~6~ and a molecular weight of 556.7731 g/mol . Its stereochemistry is defined as absolute, with nine defined stereocenters and no E/Z centers, reflecting a highly complex three-dimensional structure . The compound’s optical activity remains unspecified in available literature, though its precise stereochemical configuration is critical for its biological activity.

Table 1: Molecular Characteristics of Deloxolone

PropertyValue
Molecular FormulaC~34~H~52~O~6~
Molecular Weight556.7731 g/mol
StereochemistryAbsolute
Defined Stereocenters9
Charge0

The SMILES notation for deloxolone is:
CC1(C)[C@H](CC[C@@]2(C)[C@H]1CC[C@]3(C)C2=CC[C@@H]4[C@@H]5C[C@](C)(CC[C@]5(C)CC[C@@]34C)C(O)=O)OC(=O)CCC(O)=O .
This string encodes the compound’s branching structure, carboxylate groups, and ester linkages, which are essential for its interactions with biological targets.

ParameterDeloxolone EffectCarbenoxolone Effect
Body WeightMinimal changeSignificant increase
Plasma PotassiumStableMarked reduction
HematocritNo effectElevated
Serum ProteinsNo effectReduced

These findings underscore deloxolone’s advantage in avoiding systemic complications associated with aldosterone-like activity .

Investigational Status and Future Directions

As of 2025, deloxolone remains in the investigational stage, with no FDA or EMA approvals for clinical use . Its development pathway is likely to focus on Phase II trials to confirm efficacy in ulcer healing and Phase III studies to establish long-term safety. Key areas for further research include:

  • Dose Optimization: Determining the minimal effective dose that maximizes PGE2 induction without off-target effects.

  • Population-Specific Responses: Investigating whether deloxolone’s benefits vary across patient subgroups, such as those with Helicobacter pylori infections or NSAID-induced ulcers.

  • Combination Therapies: Exploring synergies with proton pump inhibitors or antimicrobial agents to enhance ulcer resolution rates.

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